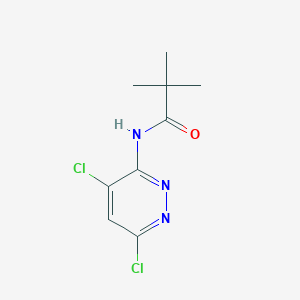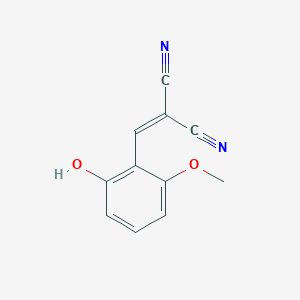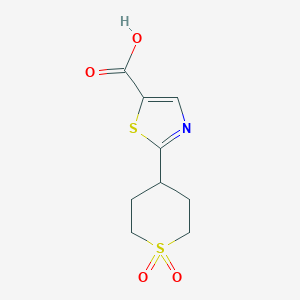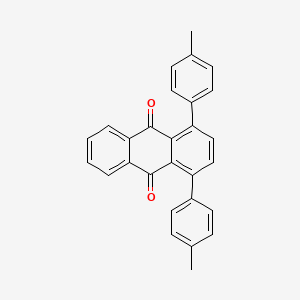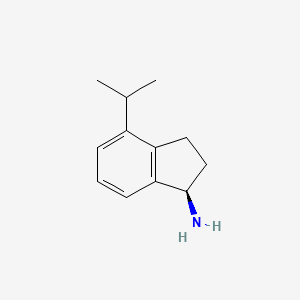![molecular formula C11H14N6O B13132140 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol CAS No. 61912-41-2](/img/structure/B13132140.png)
2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)ethanol is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with amino and phenylamino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the triazine ring .
Applications De Recherche Scientifique
2-((4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
2-((4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61912-41-2 |
|---|---|
Formule moléculaire |
C11H14N6O |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H14N6O/c12-9-15-10(13-6-7-18)17-11(16-9)14-8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H4,12,13,14,15,16,17) |
Clé InChI |
VETROQOXBWYSEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


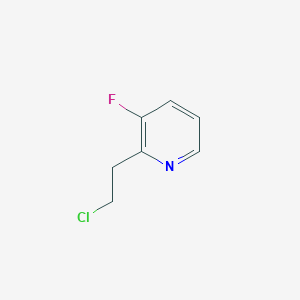

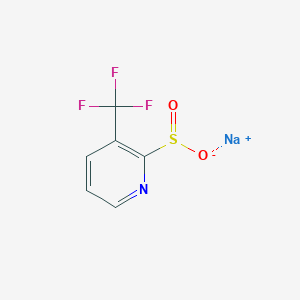
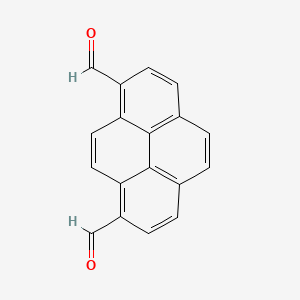
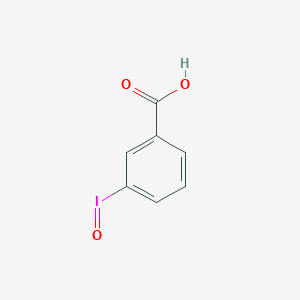
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
